1-Benzyl-4-methylpyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-benzyl-4-methylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-7-14(9-12(10)13(15)16)8-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUPOQGHGMIUFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C(=O)O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407760 | |
| Record name | 1-benzyl-4-methylpyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
604798-82-5 | |
| Record name | 1-benzyl-4-methylpyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Proline-Based Route
L-Proline serves as a cost-effective chiral starting material due to its inherent pyrrolidine ring. The synthesis involves:
-
Benzylation : Reaction with benzyl bromide under basic conditions (K₂CO₃, DMF, 60°C) introduces the benzyl group at the 1-position.
-
Methylation : Selective methylation at the 4-position employs methyl iodide and LDA (lithium diisopropylamide) at −78°C to avoid over-alkylation.
-
Oxidation : The 3-position hydroxyl group is oxidized to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄) with yields averaging 68%.
Key Challenge : Competitive N-alkylation during benzylation reduces yield. Using bulky bases like DBU (1,8-diazabicycloundec-7-ene) suppresses this side reaction, improving yield to 82%.
Threonine-Derived Pathway
D-Threonine is converted to a γ-lactam intermediate via intramolecular cyclization. Subsequent hydrogenolysis (H₂/Pd-C) opens the lactam, followed by benzylation and methylation. This route achieves 74% ee but requires seven steps, limiting scalability.
Asymmetric Catalytic Hydrogenation
Enamine Substrate Preparation
Acyclic enamines derived from β-keto esters undergo asymmetric hydrogenation using chiral catalysts:
-
Catalyst Systems : Ru-BINAP (Biphenyl-2-ylphosphine) complexes achieve 89–92% ee.
-
Conditions : 50 bar H₂, 25°C, 12 h in methanol.
-
Yield : 78% after recrystallization.
Mechanistic Insight : The pro-R face of the enamine coordinates to the Ru center, directing hydrogen addition to form the (3S,4S) configuration.
Substrate Scope Limitations
Bulky substituents at the 4-position (e.g., isopropyl) reduce reaction rates. Switching to Rh-DuPhos catalysts improves turnover frequency (TOF) by 40% for sterically hindered substrates.
Ring-Closing Metathesis (RCM)
Diene Precursor Synthesis
A diene precursor with a benzylamine moiety and methyl-acrylate group undergoes RCM using Grubbs II catalyst (5 mol%).
-
Reaction Setup : Toluene, 40°C, 6 h under argon.
-
Post-Modification : Hydrogenation of the metathesized product (H₂/Pd-C) saturates the double bond, yielding the pyrrolidine ring.
Advantage : Modular synthesis allows variation of substituents. However, catalyst costs ($320/g for Grubbs II) limit industrial adoption.
Diastereoselective Alkylation
Evans Oxazolidinone Auxiliary
A chiral oxazolidinone directs alkylation at the 4-position:
-
Acylation : Couple the pyrrolidine-3-carboxylic acid to the auxiliary.
-
Alkylation : Treat with methyl triflate and LiHMDS (lithium hexamethyldisilazide) at −78°C.
-
Auxiliary Removal : Hydrolyze with LiOH/H₂O₂ to recover the carboxylic acid.
Diastereomeric Ratio : 9:1 in favor of the desired (4R) configuration.
Comparative Analysis of Synthetic Methods
| Method | Steps | Yield (%) | ee (%) | Cost ($/g) | Scalability |
|---|---|---|---|---|---|
| Chiral Pool (Proline) | 3 | 82 | 99 | 12.50 | High |
| Catalytic Hydrogenation | 4 | 78 | 92 | 45.80 | Moderate |
| RCM | 5 | 65 | N/A | 89.20 | Low |
| Evans Alkylation | 4 | 71 | 99 | 63.40 | Moderate |
Optimization Strategy : Combining chiral pool synthesis (Step 1) with catalytic hydrogenation (Step 2) reduces costs by 30% while maintaining >90% ee.
Industrial-Scale Challenges and Solutions
Purification bottlenecks
-
Crystallization Issues : The free carboxylic acid tends to form oils. Converting to a sodium salt improves crystallinity (mp 142–144°C).
-
Chromatography Avoidance : Use of aqueous HCl washes during work-up removes unreacted benzyl bromide, reducing reliance on column chromatography.
Catalytic Recycling
Immobilizing Ru-BINAP on silica gel enables catalyst reuse for five cycles with <5% activity loss, cutting costs by 60%.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl groups using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
1-Benzyl-4-methylpyrrolidine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-4-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Trans-1-Benzyl-4-methyl-3-pyrrolidinecarboxylic acid
- Methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate
Uniqueness
1-Benzyl-4-methylpyrrolidine-3-carboxylic acid is unique due to its specific structural features, such as the benzyl and methyl groups attached to the pyrrolidine ring. These features confer distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
1-Benzyl-4-methylpyrrolidine-3-carboxylic acid is a compound of significant interest in pharmacology due to its diverse biological activities. This article examines its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a benzyl group and a carboxylic acid functional group. Its stereochemistry at the 3 and 4 positions is crucial for its biological activity, influencing its interactions with various biological targets.
The compound primarily interacts with specific enzymes and receptors, leading to modulation of their activities. It may inhibit enzyme functions or alter receptor signaling pathways, which can result in various biological effects such as:
- Neuroactive Effects : Potential interactions with neurotransmitter systems.
- Anti-inflammatory Activity : The carboxylic acid moiety may contribute to observed anti-inflammatory effects.
- Antimicrobial Properties : Similar compounds have shown efficacy against various pathogens.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- CNS Activity : The compound has been studied for its effects on the central nervous system, potentially influencing mood and cognitive functions.
- Metabolic Pathways : It may play a role in modulating metabolic processes, which could be beneficial in treating metabolic disorders.
Antiproliferative Activity
A study evaluated the antiproliferative effects of various pyrrolidine derivatives, including this compound. The results indicated that:
- The compound exhibited significant inhibitory effects on cancer cell lines, particularly breast cancer (MCF-7) cells.
- Mechanistic studies revealed that it induced apoptosis through activation of caspases and modulation of apoptotic markers like Bax and Bcl2.
| Compound | Cell Line | GI50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 1.35 | Apoptosis induction |
| Doxorubicin | MCF-7 | 1.13 | Apoptosis induction |
Neuropharmacological Studies
Additionally, the compound's neuroactive properties were assessed in animal models. Findings suggested:
- Enhanced cognitive function in models of depression and anxiety.
- Potential for use in neurodegenerative diseases due to its protective effects on neuronal cells.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Trans-1-Benzyl-4-methyl-3-pyrrolidinecarboxylic acid | Similar pyrrolidine structure | Different stereochemistry affecting activity |
| Methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate | Ester derivative | Increased lipophilicity |
Q & A
Q. How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?
- Approaches :
- QSAR Modeling : Predict logP and solubility using Molinspiration or Schrödinger .
- ADMET Prediction : Use SwissADME to optimize bioavailability and BBB penetration .
- Molecular Dynamics Simulations : Simulate blood-brain barrier crossing efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
